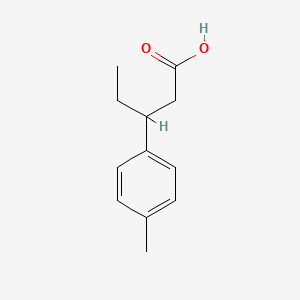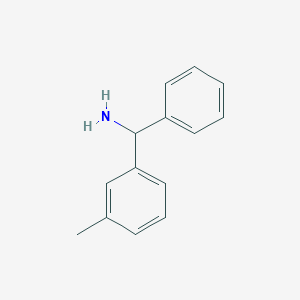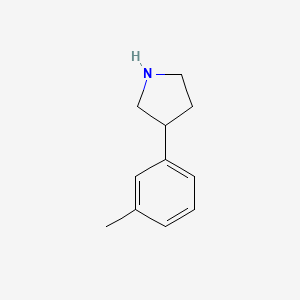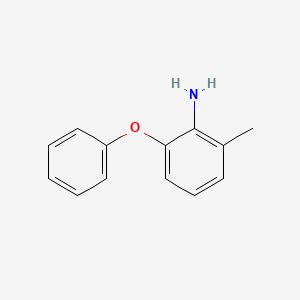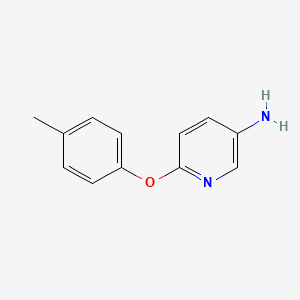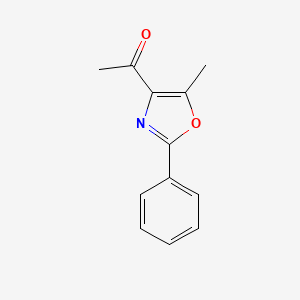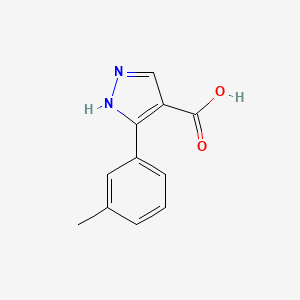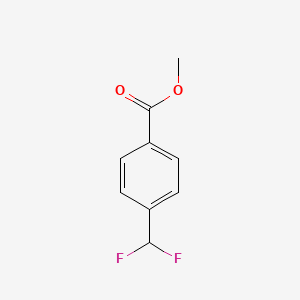
Methyl 4-(Difluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(Difluoromethyl)benzoate” is a chemical compound with the CAS Number: 444915-76-8 . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(Difluoromethyl)benzoate” is represented by the linear formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“Methyl 4-(Difluoromethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . It can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
“Methyl 4-(Difluoromethyl)benzoate” is a solid substance . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . The storage temperature is usually between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Photolytic Reactions
Methyl 4-(Difluoromethyl)benzoate has been studied for its reactivity in photolytic reactions. A notable application is its conversion to methyl benzoate, benzamide, and benzanilide under mild conditions. This reactivity is enhanced by α-fluorine substitution, making it a valuable compound in organic synthesis and photolytic studies (Mitsch & Robertson, 1965).
Fluorination Studies
In fluorination studies, methyl 4-(Difluoromethyl)benzoate has been used to explore transformations in anhydrous hydrogen fluoride solution. For example, it has been transformed into methyl 3,4-bis(pentafluoroethoxy)benzoate under certain conditions, providing insights into fluorination mechanisms and steric hindrance effects in organic chemistry (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Vibrational Spectroscopy
Vibrational spectroscopy studies have utilized methyl 4-(Difluoromethyl)benzoate as a model compound to develop new infrared pulse schemes. This research is significant for understanding anharmonic vibrational modes and could have implications for studying biomolecules (Maiti, 2014).
Crystal Growth and Analysis
Research has also been conducted on the crystal growth of methyl 4-(Difluoromethyl)benzoate derivatives, offering insights into their spectroscopic, thermal, and mechanical properties. Such studies are crucial for understanding the physical characteristics and potential applications of these compounds in material science (Vijayan et al., 2003).
Friedel–Crafts Acylation
Another application is in Friedel–Crafts acylation reactions, where methyl 4-(Difluoromethyl)benzoate has been used as a reactant to synthesize benzophenone derivatives. This research contributes to the field of organic synthesis, particularly in the formation of aromatic ketones (Hwang, Prakash, & Olah, 2000).
Calorimetric Studies
Calorimetric studies involving methyl 4-(Difluoromethyl)benzoate have provided valuable data on the enthalpy of formation of related compounds. This is critical for understanding the thermodynamics and stability of organic molecules (Roux et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(difluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNEFJJWFAGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(Difluoromethyl)benzoate | |
CAS RN |
444915-76-8 | |
| Record name | Methyl 4-(difluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444915-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

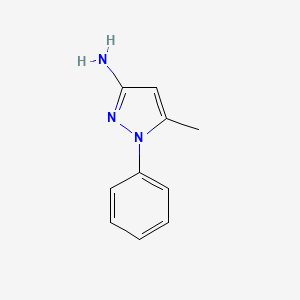
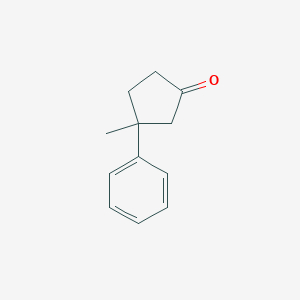
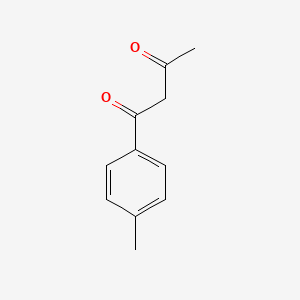
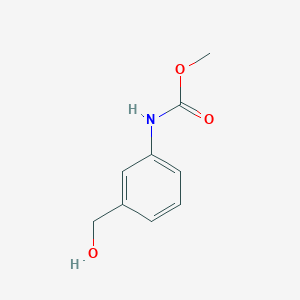
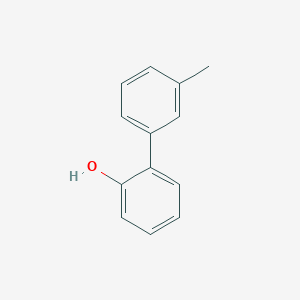
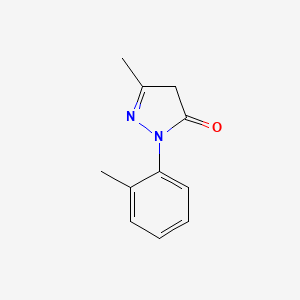
![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)
